molecular formula C15H13N3O6 B3717016 N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-nitrobenzohydrazide

N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-nitrobenzohydrazide

Cat. No.: B3717016
M. Wt: 331.28 g/mol
InChI Key: GLCVDCSFYPBHAG-CXUHLZMHSA-N
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Description

“N’-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-nitrobenzohydrazide” is a chemical compound that has been studied in the field of organic chemistry . It is a complex molecule with a molecular weight of 241.27 .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, a study describes a simple and efficient tandem Knoevenagel–Michael protocol for the synthesis of a similar compound . The method is based on the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one .


Molecular Structure Analysis

The structure of the synthesized compound was proven by 1H, 13C-NMR, and IR spectroscopy, mass spectrometry, and elemental analysis . The compound has a complex structure with multiple functional groups, including a pyran ring and a nitrobenzohydrazide group .


Chemical Reactions Analysis

The compound is involved in multicomponent reactions, which are reactions that involve the formation of multiple bonds in a single operation . These reactions have been demonstrated as a promising tool for the creation of diverse molecular structures with enhanced efficiency, reduced waste, and high atom economy .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . Its physical and chemical properties, such as melting point and solubility, can be determined through various analytical techniques, including NMR and IR spectroscopy .

Future Directions

Future research could focus on further exploring the synthesis and potential applications of this compound. For instance, its potential biological activity could be investigated . Additionally, its role in multicomponent reactions could be further explored to develop more efficient and sustainable synthetic methods .

Properties

IUPAC Name

N-[(E)-1-(4-hydroxy-6-methyl-2-oxopyran-3-yl)ethylideneamino]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c1-8-7-12(19)13(15(21)24-8)9(2)16-17-14(20)10-5-3-4-6-11(10)18(22)23/h3-7,19H,1-2H3,(H,17,20)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCVDCSFYPBHAG-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C(=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])/C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-nitrobenzohydrazide
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N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-nitrobenzohydrazide
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N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-nitrobenzohydrazide
Reactant of Route 4
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N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-nitrobenzohydrazide
Reactant of Route 5
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N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-nitrobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-nitrobenzohydrazide

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